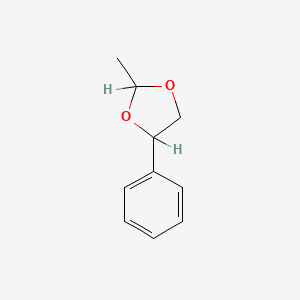
2-Methyl-4-phenyl-1,3-dioxolane
Cat. No. B8692464
Key on ui cas rn:
33941-99-0
M. Wt: 164.20 g/mol
InChI Key: YPPGSWWESBCSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07176176B2
Procedure details


A 1 l stirrer fitted with reflux condenser, thermometer and dropping funnel was charged with 223 g (1.47 mol) of (±)-1-phenyl-1,2-ethanediol (3) (91% pure according to GC) from Example 1, 100 ml of diethyl ether and 2 g of para-toluenesulfonic acid and cooled to 5–10° C., and, at this temperature, 80.8 g (1.83 mol) of acetaldehyde were added over the course of 30 min. When the dropwise addition was complete, the mixture was then stirred firstly for 4 h at 5–10° C. and for a further 2 h at a maximum of 20° C. After this time, water was added, the organic phase was separated off, the aqueous phase was extracted with 1×100 ml of ether, and the combined organic phases were washed until neutral with sodium carbonate solution and water. Drying over Na2SO4 was then carried out, and the solvent was distilled off under reduced pressure.





Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]([OH:10])[CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11](OCC)[CH3:12].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)C>O>[CH3:11][CH:12]1[O:10][CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:8][O:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
223 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(CO)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
80.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was then stirred firstly for 4 h at 5–10° C. and for a further 2 h at a maximum of 20° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1 l stirrer fitted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 5–10° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with 1×100 ml of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed until neutral with sodium carbonate solution and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying over Na2SO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1OCC(O1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
